molecular formula C15H24N4O4S2 B14934500 (Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide

(Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide

Cat. No.: B14934500
M. Wt: 388.5 g/mol
InChI Key: LJUPTXJONREXNS-DGHCKJRHSA-N
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Description

(2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiolane ring, a thiazole ring, and multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the thiolane ring through cyclization reactions.
  • Introduction of the thiazole ring via condensation reactions.
  • Coupling of the two rings with appropriate linkers and functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while nucleophilic substitution at the thiazole ring may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use as a precursor in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which (2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE include:

    Thiolane derivatives: Compounds with similar thiolane ring structures.

    Thiazole derivatives: Compounds containing thiazole rings with various substituents.

Uniqueness

The uniqueness of (2S3R)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYL-N-(4-METHYL-13-THIAZOL-2-YL)PENTANAMIDE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H24N4O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

(2S,3R)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methyl-N-(4-methyl-1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C15H24N4O4S2/c1-4-9(2)12(13(20)19-15-16-10(3)7-24-15)18-14(21)17-11-5-6-25(22,23)8-11/h7,9,11-12H,4-6,8H2,1-3H3,(H,16,19,20)(H2,17,18,21)/t9-,11?,12+/m1/s1

InChI Key

LJUPTXJONREXNS-DGHCKJRHSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NC1=NC(=CS1)C)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CCC(C)C(C(=O)NC1=NC(=CS1)C)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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